1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid

Overview

Description

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid is a synthetic cannabinoid that has garnered attention in scientific research due to its structural similarity to naturally occurring cannabinoids. This compound is part of a broader class of synthetic cannabinoids, which are often used in research to understand the effects of cannabinoids on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with indole-3-carboxylic acid as the starting material.

Alkylation: The indole-3-carboxylic acid undergoes alkylation with 5-bromopentanol to introduce the 5-hydroxypentyl group.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of 1-(5-oxopentyl)-1H-indole-3-carboxylic acid.

Reduction: Formation of 1-(5-hydroxypentyl)-1H-indole-3-ol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a synthetic intermediate in the development of new cannabinoid analogs.

Biology: Studied for its effects on cannabinoid receptors in various biological systems.

Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory properties.

Industry: Utilized in the production of research chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The binding to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological responses.

Molecular Targets and Pathways Involved:

CB1 Receptors: Found primarily in the central nervous system, mediating psychoactive effects.

CB2 Receptors: Located in peripheral tissues, involved in immune modulation and anti-inflammatory effects.

Comparison with Similar Compounds

JWH-018: A well-known synthetic cannabinoid with a pentyl group attached to the indole ring.

AM-2202: Another synthetic cannabinoid with a naphthoylindole structure.

Biological Activity

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid (CAS No. 1459236-34-0) is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to the endocannabinoid system. This compound is structurally related to other indole derivatives and has been studied for its effects on various biological pathways, including its interactions with cannabinoid receptors.

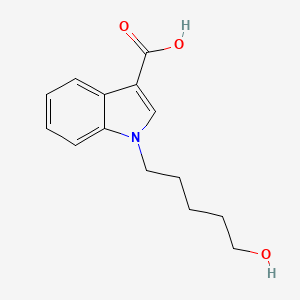

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring, a hydroxypentyl side chain, and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Cannabinoid Receptor Agonism : This compound acts as an agonist for the CB1 and CB2 cannabinoid receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response.

- Anti-inflammatory Properties : Studies have shown that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative stress.

The biological effects of this compound are primarily mediated through its interaction with cannabinoid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that lead to various physiological responses, including:

- Modulation of neurotransmitter release

- Inhibition of adenylate cyclase activity

- Activation of mitogen-activated protein (MAP) kinase pathways

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study published in the Asian Journal of Chemistry investigated the anti-inflammatory properties of compounds related to indole derivatives. The results indicated that this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound. In models of neurodegeneration, it was found to enhance neuronal survival and reduce apoptosis through its action on cannabinoid receptors, indicating potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name |

1-(5-hydroxypentyl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWYUPUVKMTKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342463 | |

| Record name | 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459236-34-0 | |

| Record name | 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.